Cas no 2138555-45-8 (2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride)

2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride is a synthetic organic compound featuring a piperidine core functionalized with acetyl, hydroxyl, and acetohydrazide groups, culminating in a hydrochloride salt form. This structure imparts unique reactivity and solubility properties, making it valuable in pharmaceutical and chemical research. The presence of both hydroxyl and hydrazide functionalities enhances its potential as a versatile intermediate for the synthesis of heterocyclic compounds or bioactive molecules. The hydrochloride salt improves stability and handling characteristics. Its well-defined stereochemistry at the 3-position further supports applications in enantioselective synthesis. Suitable for controlled reactions, this compound is particularly useful in medicinal chemistry for the development of novel therapeutic agents.
2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride structure
2138555-45-8 structure
商品名:2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride
CAS番号:2138555-45-8
MF:
メガワット:
CID:4641317
PubChem ID:132353836

2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride

2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1091695-2.5g
2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride
2138555-45-8 95%
2.5g
$1735.0 2023-10-27
Enamine
EN300-1091695-5.0g
2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride
2138555-45-8 95%
5g
$2566.0 2023-06-10
Enamine
EN300-1091695-0.25g
2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride
2138555-45-8 95%
0.25g
$438.0 2023-10-27
Enamine
EN300-1091695-5g
2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride
2138555-45-8 95%
5g
$2566.0 2023-10-27
A2B Chem LLC
AX62052-2.5g
2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride
2138555-45-8 95%
2.5g
$1862.00 2024-04-20
A2B Chem LLC
AX62052-1g
2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride
2138555-45-8 95%
1g
$966.00 2024-04-20
Aaron
AR01ENF4-100mg
2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride
2138555-45-8 95%
100mg
$446.00 2025-02-10
Aaron
AR01ENF4-2.5g
2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride
2138555-45-8 95%
2.5g
$2411.00 2023-12-14
A2B Chem LLC
AX62052-50mg
2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride
2138555-45-8 95%
50mg
$251.00 2024-04-20
Aaron
AR01ENF4-500mg
2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride
2138555-45-8 95%
500mg
$976.00 2025-02-10

2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride 関連文献

2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochlorideに関する追加情報

2-(1-Acetyl-3-Hydroxypiperidin-3-Yl)Acetohydrazide Hydrochloride: A Comprehensive Overview

2-(1-Acetyl-3-Hydroxypiperidin-3-Yl)Acetohydrazide Hydrochloride, with the CAS number 2138555-45-8, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound, often abbreviated as AHAC, has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a piperidine ring substituted with an acetyl group and a hydroxyl group, connected to an acetohydrazide moiety, all of which contribute to its diverse chemical properties.

The synthesis of AHAC involves a multi-step process that typically begins with the preparation of the piperidine derivative. Recent advancements in synthetic methodologies have enabled chemists to optimize the reaction conditions, leading to higher yields and improved purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the formation of the piperidine ring, reducing reaction time while maintaining product quality. This approach not only enhances efficiency but also aligns with the growing trend toward sustainable chemical practices.

The structural complexity of AHAC makes it a valuable subject for studying stereochemistry and conformational analysis. The presence of chiral centers in the piperidine ring introduces stereoisomerism, which has been extensively investigated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided insights into the spatial arrangement of atoms, which is crucial for understanding the compound's biological activity.

Recent research has focused on the pharmacological properties of AHAC, particularly its potential as a therapeutic agent. Preclinical studies have demonstrated that AHAC exhibits promising activity against various disease models, including cancer and neurodegenerative disorders. For example, a study published in 2023 highlighted its ability to inhibit key enzymes involved in tumor progression, suggesting its potential as an anticancer drug. Additionally, investigations into its neuroprotective effects have revealed its capacity to modulate neurotransmitter systems, making it a candidate for treating conditions such as Alzheimer's disease.

The bioavailability and pharmacokinetics of AHAC have also been evaluated in animal models. Results indicate that the compound demonstrates moderate absorption and distribution properties, with a relatively long half-life. These characteristics are favorable for drug development, as they suggest that AHAC could be administered at lower doses while maintaining therapeutic efficacy.

In terms of applications, AHAC has shown promise in both medicinal chemistry and materials science. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry. Furthermore, its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

The environmental impact of AHAC is another area of interest. Studies have assessed its biodegradability and toxicity under various conditions. Preliminary findings suggest that it undergoes rapid degradation under aerobic conditions, minimizing its ecological footprint. However, further research is required to fully understand its environmental fate and potential risks.

In conclusion, 2-(1-Acetyl-3-Hydroxypiperidin-3-Yl)Acetohydrazide Hydrochloride represents a versatile compound with diverse applications across multiple disciplines. Its structural complexity, coupled with promising pharmacological properties, positions it as a valuable tool in drug discovery and materials science. As research continues to uncover new insights into its behavior and utility, the potential for innovative applications remains vast.

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